2-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid is a complex organic compound that features a pyrazole ring substituted with a fluoroethyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Coupling with Benzoic Acid: The final step involves coupling the pyrazole derivative with benzoic acid using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can be performed on the nitro groups if present in the structure.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the benzylic position can lead to the formation of carboxylic acids.
Reduction: Reduction of nitro groups can yield amines.
Substitution: Substitution reactions can introduce various functional groups, depending on the nucleophile used.
Scientific Research Applications
2-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as fluorescence or conductivity.
Biological Studies: It can serve as a probe in biological assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 2-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The fluoroethyl group can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]benzoic acid
- 2-[({[1-(2-chloroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid
- 2-[({[1-(2-bromoethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid
Uniqueness
The presence of the fluoroethyl group in 2-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid makes it unique compared to its analogs with different halogen substitutions. The fluoro group can significantly influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C14H16FN3O2 |
---|---|
Molecular Weight |
277.29 g/mol |
IUPAC Name |
2-[[[2-(2-fluoroethyl)pyrazol-3-yl]methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C14H16FN3O2/c15-6-8-18-12(5-7-17-18)10-16-9-11-3-1-2-4-13(11)14(19)20/h1-5,7,16H,6,8-10H2,(H,19,20) |
InChI Key |
ZTIYHZWTWNMZHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=NN2CCF)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.